Cas no 822-23-1 (Stearyl Acetate)

Stearyl Acetate is a fatty acid ester derived from stearyl alcohol and acetic acid. It is a white, waxy solid with a mild odor, commonly used as an emollient, thickener, and stabilizer in cosmetic and personal care formulations. Its key advantages include excellent skin-conditioning properties, high stability against oxidation, and compatibility with a wide range of ingredients. Stearyl Acetate imparts a smooth, non-greasy texture, making it suitable for creams, lotions, and lipsticks. Its hydrophobic nature enhances product longevity and moisture retention. Additionally, it exhibits low irritation potential, rendering it ideal for sensitive skin applications. The compound is also utilized in industrial lubricants and plasticizers due to its lubricating and softening effects.
Stearyl Acetate structure
Stearyl Acetate structure
Product Name:Stearyl Acetate
CAS No:822-23-1
MF:C20H40O2
MW:312.530406951904
MDL:MFCD00043649
CID:724621
PubChem ID:87562234
Update Time:2025-06-12

Stearyl Acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, octadecylester
    • Octadecyl Acetate
    • Acetic Acid Stearyl Ester
    • Stearyl Acetate
    • Acetic Acid Octadecyl Ester
    • Acetic acid, octadecyl ester
    • n-Octadecyl ethanoate
    • 1-Octadecanol acetate
    • Acetic acid n-octadecyl ester
    • A8005KSX95
    • Octadecylacetate
    • Octadecanol acetate
    • n-Octadecyl acetate
    • 1-Octadecyl acetate
    • Stearyl acetate, >=99%
    • 1-Octadecanol acetate (6CI)
    • NSC 5546
    • D88305
    • SCHEMBL131668
    • NSC5546
    • CS-0185813
    • 72269-30-8
    • DTXSID4047759
    • 822-23-1
    • LMFA07010398
    • 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
    • FS-4060
    • AEC STEARYL ACETATE
    • UNII-A8005KSX95
    • EINECS 212-493-1
    • Octadecyl acetic acid
    • AI3-08310
    • DTXCID3027742
    • Q27273742
    • CHEBI:179720
    • NSC-5546
    • STEARYL ACETATE [INCI]
    • AKOS015839802
    • HY-W127605
    • MFCD00043649
    • NS00014120
    • A0675
    • STEARYLACETATE
    • MDL: MFCD00043649
    • Inchi: 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
    • InChI Key: OIZXRZCQJDXPFO-UHFFFAOYSA-N
    • SMILES: O=C(C)OCCCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 312.30300
  • Monoisotopic Mass: 312.302830514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 18
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.8
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.8739 (estimate)
  • Melting Point: 32.84°C
  • Boiling Point: 352.43°C (estimate)
  • Flash Point: 30 °C
  • Refractive Index: 1.4527 (estimate)
  • PSA: 26.30000
  • LogP: 6.81100
  • Solubility: Not determined

Stearyl Acetate Security Information

  • WGK Germany:3

Stearyl Acetate Pricemore >>

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Stearyl Acetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tungsten hydroxide oxide phosphate (silica supported) Solvents: Chloroform ;  2 min, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Hydrochloric acid ,  Sodium chloride Solvents: Water
Reference
Silica gel-supported phosphotungstic acid (PTA) catalyzed acylation of alcohols and phenols with acetic anhydride under mild reaction conditions
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (7), 412-414

Production Method 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  3 h, 27 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Facile Selective Acetylation of Primary Alcohols Using Ethyl Acetate in Acidic Medium
Ferreira Pereira da Silva, Igor ; et al, ChemistrySelect, 2023, 8(21),

Production Method 3

Reaction Conditions
1.1 Catalysts: 3-(Trimethoxysilyl)-1-propanesulfonic acid (ionic-liquid-based periodic mesoporous organosilica modified) ;  19 h, 60 °C
Reference
Synthesis of Sulfonic Acid Containing Ionic-Liquid-Based Periodic Mesoporous Organosilica and Study of Its Catalytic Performance in the Esterification of Carboxylic Acids
Elhamifar, Dawood; et al, ChemPlusChem, 2014, 79(8), 1147-1152

Production Method 4

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetic acid
Reference
Catalytic esterification of alcohols, carboxylic acids and transesterification reactions with cerium(IV) triflate
Iranpoor, Nasser; et al, Bulletin of the Chemical Society of Japan, 1999, 72(3), 455-458

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Solvents: Pyridine
Reference
Anodic synthesis of some important alkanoic acid/esters pheromones
Yadav, Ashok K.; et al, Transactions of the SAEST, 1998, 33(4), 168-170

Production Method 6

Reaction Conditions
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate
Procopiou, Panayiotis A.; et al, Journal of Organic Chemistry, 1998, 63(7), 2342-2347

Production Method 7

Reaction Conditions
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
Reference
An extremely fast and efficient acylation reaction of alcohols with acid anhydrides in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst
Procopiou, Panayiotis A.; et al, Chemical Communications (Cambridge), 1996, (23), 2625-2626

Production Method 8

Reaction Conditions
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  38 h, reflux
Reference
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; et al, Synlett, 2009, (10), 1659-1663

Production Method 9

Reaction Conditions
1.1 Catalysts: Iodine ;  2 h, reflux; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols
Basumatary, Grace; et al, Tetrahedron Letters, 2017, 58(45), 4312-4315

Production Method 10

Reaction Conditions
1.1 Catalysts: 3-(Dimethoxymethylsilyl)-1-propanesulfonic acid (silica bound) ;  24 h, 60 °C
Reference
Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions
Karimi, Babak; et al, Catalysis Science & Technology, 2015, 5(7), 3624-3631

Production Method 11

Reaction Conditions
1.1 Reagents: Water Catalysts: 2762447-98-1 Solvents: 1,4-Dioxane ;  36 h, 125 °C
Reference
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy
Kar, Sayan; et al, Green Chemistry, 2022, 24(4), 1481-1487

Production Method 12

Reaction Conditions
1.1 Catalysts: Amberlyst 15 Solvents: Dichloromethane ;  2 h, rt
Reference
Studies on Novel Synthetic Methodologies. Part 73. An efficient direct conversion of THP ethers into acetates using Amberlyst-15
Das, Biswanath; et al, Journal of Molecular Catalysis A: Chemical, 2006, 248(1-2), 185-188

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
2.1 Solvents: Pyridine ;  3 h, rt
Reference
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, 50 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
3.1 Solvents: Pyridine ;  3 h, rt
Reference
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Production Method 15

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  Potassium iodide Catalysts: Ferrous chloride ,  1,5-Bis(diphenylphosphino)pentane ;  30 min, 20 atm, 250 °C
Reference
Iron-catalyzed decarbonylation reaction of aliphatic carboxylic acids leading to α-olefins
Maetani, Shinji; et al, Chemical Communications (Cambridge, 2012, 48(19), 2552-2554

Stearyl Acetate Raw materials

Stearyl Acetate Preparation Products

Additional information on Stearyl Acetate

Stearyl Acetate (CAS No. 822-23-1): A Comprehensive Overview of Its Applications and Recent Research Developments

Stearyl Acetate, chemically known as (Z)-Octadec-9-en-1-ol acetate, is a compound with the molecular formula C18H36O2 and a CAS number of 822-23-1. This ester is widely recognized for its versatile applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique chemical structure, characterized by a long aliphatic chain and an acetate group, contributes to its multifaceted utility. This article provides an in-depth exploration of Stearyl Acetate, focusing on its chemical properties, industrial applications, and the latest research findings that highlight its significance in modern science and technology.

The chemical structure of Stearyl Acetate consists of an octadecene backbone with an acetic acid ester attached to one end. This configuration imparts favorable solubility characteristics, making it an excellent solvent and carrier in various formulations. The compound is typically found as a colorless to pale yellow liquid with a faint fatty odor, which further enhances its appeal in applications where scent is a critical factor.

In the pharmaceutical industry, Stearyl Acetate has emerged as a valuable excipient due to its ability to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its lipophilic nature allows it to form stable emulsions and microcapsules, which are crucial for drug delivery systems. Recent studies have demonstrated its potential in improving the stability and solubility of poorly water-soluble drugs, thereby facilitating more effective treatment regimes.

The cosmetic industry has also harnessed the benefits of Stearyl Acetate for its emollient and moisturizing properties. It is commonly used in skincare products such as creams, lotions, and serums due to its ability to soften and smooth the skin. Furthermore, its non-greasy texture makes it suitable for formulations designed for sensitive skin types. Advanced cosmetic research has shown that Stearyl Acetate can enhance the penetration of other active ingredients when used in combination with them.

Beyond pharmaceuticals and cosmetics, Stearyl Acetate finds applications in the manufacturing of fragrances and perfumes. Its ester structure contributes to long-lasting scents by reducing volatility while maintaining aromatic integrity. This property makes it a preferred choice for perfumers seeking compounds that can enhance the longevity of fragrance compositions.

Recent research has also explored the potential of Stearyl Acetate in material science. Its thermal stability and compatibility with various polymers have made it a candidate for use in coatings and adhesives. Studies have shown that incorporating Stearyl Acetate into polymer matrices can improve mechanical strength and flexibility, making it useful in producing high-performance materials.

The environmental impact of using Stearyl Acetate has been another area of interest. Biodegradability studies have indicated that under certain conditions, Stearyl Acetate can break down into environmentally benign products. This finding is particularly significant as industries strive to adopt more sustainable practices. Researchers are now focusing on optimizing conditions for biodegradation to maximize this eco-friendly aspect.

In conclusion, Stearyl Acetate (CAS No. 822-23-1) is a multifunctional compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical formulations, cosmetic products, fragrances, and advanced materials. The latest research developments underscore its potential in enhancing drug delivery systems, improving skin care formulations, and contributing to sustainable material science practices. As scientific understanding continues to evolve, the applications of Stearyl Acetate are expected to expand even further, solidifying its role as a cornerstone in modern industrial and scientific endeavors.

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